An In-depth Technical Guide to 2-Cyclopropylpyrimidin-5-amine: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Cyclopropylpyrimidin-5-amine: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Cyclopropylpyrimidin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. The unique combination of a pyrimidine core, a primary amine at the 5-position, and a cyclopropyl group at the 2-position imparts this molecule with desirable characteristics for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document will delve into the synthesis, spectroscopic characterization, reactivity, and applications of this versatile building block, offering field-proven insights for its effective utilization in drug discovery programs.
Introduction: The Strategic Importance of the 2-Cyclopropylpyrimidin-5-amine Scaffold
The pursuit of novel therapeutic agents with high efficacy and selectivity is a central theme in modern drug discovery. Heterocyclic compounds, particularly those containing the pyrimidine scaffold, have emerged as privileged structures in medicinal chemistry due to their presence in a vast array of biologically active molecules, including nucleic acids and various approved drugs.[1] The 2-aminopyrimidine motif, in particular, is a well-established "hinge-binding" element in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site of these enzymes.[2]
The incorporation of a cyclopropyl group is another strategic design element in contemporary drug development.[3] This small, strained carbocycle can confer a range of beneficial properties to a molecule, including increased metabolic stability, enhanced potency, and improved conformational rigidity, which can lead to higher selectivity for the target protein. The unique sp2-character of the cyclopropyl group can also favorably influence hydrogen bonding interactions of adjacent functional groups.[4]
2-Cyclopropylpyrimidin-5-amine synergistically combines these advantageous features, making it a highly valuable building block for the synthesis of next-generation targeted therapies. This guide will provide the core knowledge necessary for researchers to effectively leverage the properties of this compound in their research and development endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a chemical building block is paramount for its successful application in synthesis and drug design. This section details the known physicochemical and spectroscopic data for 2-Cyclopropylpyrimidin-5-amine.
General Properties
| Property | Value | Source |
| CAS Number | 1152519-69-1 | Vendor Data |
| Molecular Formula | C₇H₉N₃ | Vendor Data |
| Molecular Weight | 135.17 g/mol | Vendor Data |
| Appearance | Light brown to brown solid | [5] |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2–8 °C | [5] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 281.9 ± 13.0 °C | [5] |
| Density | 1.273 ± 0.06 g/cm³ | [5] |
| pKa | 3.38 ± 0.22 | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-Cyclopropylpyrimidin-5-amine. The following sections describe the expected spectroscopic features based on the analysis of structurally related compounds.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring, the amine group, and the cyclopropyl ring. The two protons on the pyrimidine ring will likely appear as singlets in the aromatic region. The amine protons will present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons of the cyclopropyl group will exhibit a complex multiplet pattern in the upfield region of the spectrum. The integration of these signals will correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will resonate in the downfield region, while the carbons of the cyclopropyl group will appear at significantly more upfield chemical shifts.
A general workflow for NMR spectral analysis is depicted below.
Caption: Workflow for NMR spectral analysis.[6]
IR spectroscopy provides valuable information about the functional groups present in a molecule. For 2-Cyclopropylpyrimidin-5-amine, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹.[1] C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic cyclopropyl group will also be present, as will C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Cyclopropylpyrimidin-5-amine, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
Synthesis and Reactivity
The synthesis of 2-Cyclopropylpyrimidin-5-amine is a key consideration for its practical application. While a specific, detailed experimental protocol for its synthesis is not widely published in peer-reviewed literature, a plausible and commonly employed synthetic strategy for 5-aminopyrimidines involves the reduction of a corresponding 5-nitropyrimidine precursor.
Proposed Synthesis Pathway
The most logical synthetic route to 2-Cyclopropylpyrimidin-5-amine is a two-step process starting from a suitable pyrimidine derivative.
Caption: Proposed synthesis of 2-Cyclopropylpyrimidin-5-amine.
Step 1: Introduction of the Cyclopropyl Group
A common method for introducing a cyclopropyl group onto a heterocyclic ring is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[2] This would involve the reaction of a 2-halo-5-nitropyrimidine (e.g., 2-chloro-5-nitropyrimidine) with a cyclopropylboronic acid or a suitable derivative in the presence of a palladium catalyst and a base.
Step 2: Reduction of the Nitro Group
The resulting 2-cyclopropyl-5-nitropyrimidine can then be reduced to the corresponding amine. Standard reduction conditions, such as catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or treatment with a reducing agent like tin(II) chloride in hydrochloric acid, are typically effective for this transformation.
Reactivity of the 2-Cyclopropylpyrimidin-5-amine Core
The chemical reactivity of 2-Cyclopropylpyrimidin-5-amine is dictated by the interplay of its three key components: the pyrimidine ring, the amino group, and the cyclopropyl substituent.
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The Pyrimidine Ring: As an electron-deficient heterocycle, the pyrimidine ring can participate in nucleophilic aromatic substitution reactions, although the presence of the electron-donating amino group can modulate this reactivity.
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The Amino Group: The primary amine at the 5-position is a key functional handle for further elaboration. It can act as a nucleophile in a variety of reactions, including acylation, alkylation, and condensation reactions. It is also the site for the crucial hydrogen bond donating interactions in kinase inhibition.[2]
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The Cyclopropyl Group: The cyclopropyl group is generally stable under many reaction conditions but can influence the electronic properties of the pyrimidine ring.
Applications in Drug Discovery and Medicinal Chemistry
The 2-Cyclopropylpyrimidin-5-amine scaffold is a highly attractive starting point for the design of novel therapeutics, particularly in the field of oncology. The combination of the hinge-binding aminopyrimidine motif and the beneficial properties of the cyclopropyl group makes it an ideal building block for the synthesis of potent and selective kinase inhibitors.[2][3]
Role as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anticancer drugs. The 2-aminopyrimidine core of 2-Cyclopropylpyrimidin-5-amine is known to form key hydrogen bonds with the "hinge" region of the kinase active site, a critical interaction for potent inhibition.[2]
The general binding mode of a 2-aminopyrimidine-based kinase inhibitor is illustrated below.
Caption: Hydrogen bonding of 2-aminopyrimidine with the kinase hinge.
The cyclopropyl group at the 2-position can then be strategically utilized to probe hydrophobic pockets within the active site, enhancing both potency and selectivity. Furthermore, the 5-amino group serves as a convenient attachment point for introducing other functionalities to optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidate. Numerous studies have demonstrated the successful application of aminopyrimidine scaffolds in the development of inhibitors for a variety of kinases, including PLK4, VEGFR-2, and ALK.[3][5][8]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Cyclopropylpyrimidin-5-amine. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.
Conclusion
2-Cyclopropylpyrimidin-5-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining a proven hinge-binding motif with the beneficial properties of a cyclopropyl group, make it an ideal starting point for the synthesis of potent and selective kinase inhibitors and other targeted therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of novel and impactful medicines.
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